molecular formula C10H9F3N2O3 B3042994 2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid CAS No. 695191-60-7

2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid

Cat. No. B3042994
CAS RN: 695191-60-7
M. Wt: 262.18 g/mol
InChI Key: XBLIMAUPCNVIPC-UHFFFAOYSA-N
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Description

“2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid” is a chemical compound with a CAS number of 695191-60-7 . It is a complex organic molecule that contains a pyrimidine ring, a cyclopropyl group, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of trifluoromethylpyridines as a key structural motif . Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . The synthesis process often involves cyclocondensation reactions using a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a cyclopropyl group, which is a three-membered carbon ring, and a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .

Mechanism of Action

2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid works by selectively inhibiting JAK3, a tyrosine kinase enzyme that plays a crucial role in the immune system. JAK3 is involved in the signaling pathways that regulate the differentiation, proliferation, and activation of immune cells. By inhibiting JAK3, this compound suppresses the immune response and reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have potent immunosuppressive effects and can reduce inflammation in various models of autoimmune diseases. In addition, this compound has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid is a potent and selective inhibitor of JAK3 and has been extensively studied in various preclinical and clinical models. However, this compound has some limitations in lab experiments, including its complex synthesis method, high cost, and potential side effects.

Future Directions

2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid has shown great promise in various fields, and future research should focus on its potential applications in new areas. Some possible future directions include:
1. Developing new and more efficient synthesis methods for this compound to reduce costs and increase availability.
2. Studying the potential of this compound in combination with other drugs for the treatment of various diseases.
3. Investigating the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Exploring the potential of this compound in the treatment of viral infections such as COVID-19.
5. Investigating the potential of this compound in the treatment of various types of cancer.
In conclusion, this compound is a potent and selective inhibitor of JAK3 that has shown great promise in various fields. Its complex synthesis method, high cost, and potential side effects are some of the limitations that need to be addressed. However, with further research, this compound has the potential to be a valuable tool in the treatment of various diseases.

Scientific Research Applications

2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid has been extensively studied for its potential applications in various fields, including immunology, oncology, and neurology. In immunology, this compound has been shown to be a potent immunosuppressant and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In oncology, this compound has been studied for its potential to inhibit the growth of cancer cells. In neurology, this compound has been shown to have neuroprotective effects and has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3/c11-10(12,13)7-3-6(5-1-2-5)14-9(15-7)18-4-8(16)17/h3,5H,1-2,4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLIMAUPCNVIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)OCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162679
Record name 2-[[4-Cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

695191-60-7
Record name 2-[[4-Cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695191-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-Cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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